5-Methyl-2-(1-methylbutyl)-5-propyl-1,3-dioxane
CAS No.: 80480-24-6
Cat. No.: VC8001388
Molecular Formula: C13H26O2
Molecular Weight: 214.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 80480-24-6 |
---|---|
Molecular Formula | C13H26O2 |
Molecular Weight | 214.34 g/mol |
IUPAC Name | 5-methyl-2-pentan-2-yl-5-propyl-1,3-dioxane |
Standard InChI | InChI=1S/C13H26O2/c1-5-7-11(3)12-14-9-13(4,8-6-2)10-15-12/h11-12H,5-10H2,1-4H3 |
Standard InChI Key | LODLFUCEWWWXPR-UHFFFAOYSA-N |
SMILES | CCCC(C)C1OCC(CO1)(C)CCC |
Canonical SMILES | CCCC(C)C1OCC(CO1)(C)CCC |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
Identifier | Value | Source |
---|---|---|
CAS Registry Number | 80480-24-6 | |
EC Number | 279-482-1 | |
DSSTox Substance ID | DTXSID70868578 | |
Molecular Formula | C₁₃H₂₆O₂ | |
IUPAC Name | 5-Methyl-2-(1-methylbutyl)-5-propyl-1,3-dioxane |
Spectral Characterization
Gas chromatography-mass spectrometry (GC-MS) data from PubChem indicates a retention time profile consistent with its hydrophobic nature . Fragmentation patterns align with the cleavage of the dioxane ring and alkyl side chains, though detailed spectral libraries lack explicit entries for this compound . Nuclear magnetic resonance (NMR) data remain unpublished in open-source repositories, necessitating further experimental characterization .
Synthesis and Industrial Production
Synthetic Pathways
While detailed synthetic protocols are proprietary, the compound is likely synthesized via acid-catalyzed cyclization of diols or transacetalization reactions. For example, reacting 3-methyl-1,5-pentanediol with propionaldehyde under acidic conditions could yield the dioxane ring, followed by alkylation to introduce the 1-methylbutyl group . Industrial-scale production employs continuous flow reactors to optimize yield and purity, with commercial batches achieving ≥90% purity .
Table 2: Commercial Availability and Specifications
Vendor | Purity | Price Range (USD/g) | Delivery Time |
---|---|---|---|
CymitQuimica | 90% Min | Inquire | 3 July 2025 |
Manufacturing Challenges
The branched alkyl substituents complicate purification, requiring advanced distillation or chromatographic techniques . Residual catalysts (e.g., sulfuric acid) must be meticulously removed to meet cosmetic-grade standards .
Applications and Functional Role
Use in Fragrance Formulations
As a fragrance ingredient, 5-methyl-2-(1-methylbutyl)-5-propyl-1,3-dioxane acts as a long-lasting fixative due to its low volatility and compatibility with hydrophobic matrices . It is listed in the European Chemicals Agency’s (ECHA) database under the Fragrance Information Database (IFRA) for use in perfumes and lotions at concentrations ≤1% .
Solvent and Stabilizer
Hazard Code | Precautionary Statement | Response Measure |
---|---|---|
P264 | Wash hands thoroughly after handling | Use nitrile gloves and fume hood |
P273 | Avoid release to the environment | Contain spills with inert absorbents |
P501 | Dispose of contents in accordance with local regulations | Incinerate at ≥1,000°C |
Ecotoxicological Profile
The compound’s log Kow (octanol-water partition coefficient) of ~4.2 predicts moderate bioaccumulation potential . Chronic exposure in aquatic ecosystems may disrupt invertebrate reproduction, though field studies are lacking .
Regulatory Status and Compliance
European Union Regulations
Listed in the ECHA’s Registered Substances database under REACH Annex VII, requiring manufacturers to submit safety data sheets (SDS) and exposure assessments . The EC number 279-482-1 mandates compliance with CLP Article 45 for labeling and packaging .
Future Research Directions
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